Comparative Physicochemical Properties: 3,4-Difluorophenyl vs. Non-Fluorinated and Chlorinated Analogs
The 3,4-difluorophenyl substitution in 4-(3,4-difluorophenyl)-1,2,3-thiadiazole (MW 198.19) [1] confers distinct physicochemical properties compared to its non-fluorinated (4-phenyl-1,2,3-thiadiazole, MW 162.21) and dichlorinated (4-(3,4-dichlorophenyl)-1,2,3-thiadiazole, MW 231.10) [2] analogs. The presence of fluorine atoms is expected to increase lipophilicity and metabolic stability relative to the non-fluorinated analog, while providing a different electronic profile and size compared to the chloro analog.
| Evidence Dimension | Molecular Weight and Substituent Comparison |
|---|---|
| Target Compound Data | MW = 198.19 g/mol; Substituent = 3,4-difluorophenyl |
| Comparator Or Baseline | 1) 4-phenyl-1,2,3-thiadiazole: MW = 162.21 g/mol; Substituent = phenyl. 2) 4-(3,4-dichlorophenyl)-1,2,3-thiadiazole: MW = 231.10 g/mol; Substituent = 3,4-dichlorophenyl. |
| Quantified Difference | MW difference: +35.98 vs. non-fluorinated; -32.91 vs. dichlorinated. |
| Conditions | Calculated molecular weights based on molecular formula C8H4F2N2S for target compound. |
Why This Matters
The specific molecular weight and fluorine substitution pattern directly impact compound properties such as lipophilicity, metabolic stability, and binding affinity, making the target compound a distinct entity for SAR studies and lead optimization.
- [1] Chemsrc. (2024). 4-(3,4-Difluorophenyl)-1,2,3-thiadiazole. CAS No.: 2194843-68-8. Molecular Formula: C8H4F2N2S. Molecular Weight: 198.19. View Source
- [2] PubChem. 4-(3,4-Dichlorophenyl)-1,2,3-thiadiazole. CAS: 94843-30-8. Molecular Formula: C8H4Cl2N2S. Molecular Weight: 231.10 g/mol. View Source
